1-Bromoheptane-5,5,6,6,7,7,7-d7 1-Bromoheptane-5,5,6,6,7,7,7-d7
Brand Name: Vulcanchem
CAS No.: 1219802-55-7
VCID: VC0165972
InChI: InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i4D,5D2,6D2,7D2
SMILES: CCCCCCCBr
Molecular Formula: C7H8BrD7
Molecular Weight: 186.1411324

1-Bromoheptane-5,5,6,6,7,7,7-d7

CAS No.: 1219802-55-7

Cat. No.: VC0165972

Molecular Formula: C7H8BrD7

Molecular Weight: 186.1411324

* For research use only. Not for human or veterinary use.

1-Bromoheptane-5,5,6,6,7,7,7-d7 - 1219802-55-7

Specification

CAS No. 1219802-55-7
Molecular Formula C7H8BrD7
Molecular Weight 186.1411324
IUPAC Name 1-bromo-1,1,2,2,3,3,4-heptadeuterioheptane
Standard InChI InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i4D,5D2,6D2,7D2
SMILES CCCCCCCBr

Introduction

Chemical Identity and Structural Characteristics

Chemical Classification and Identification

1-Bromoheptane-5,5,6,6,7,7,7-d7 belongs to the family of deuterium-labeled alkyl halides. It is identified by the CAS registry number 1219802-55-7, distinguishing it from the non-deuterated 1-bromoheptane (CAS: 629-04-9) . The compound is formally classified as a Stable Isotope-Labeled (SIL) compound of the deuterium type . According to the IUPAC nomenclature system, its formal name is 7-bromo-1,1,1,2,2,3,3-heptadeuterioheptane, which systematically describes both the bromine functional group and the specific positions of deuterium atoms within the molecular structure .

Structural Features and Deuteration Pattern

The molecular structure of 1-Bromoheptane-5,5,6,6,7,7,7-d7 consists of a seven-carbon chain with a bromine atom at the terminal position (carbon-1) and seven deuterium atoms replacing hydrogens at specific positions. The deuteration pattern involves complete substitution of hydrogen with deuterium at the 5th and 6th carbon positions as well as the terminal methyl group (7th position) . This creates a unique mass distribution that distinguishes it from both non-deuterated 1-bromoheptane and other deuterated variants.

The structure can be represented using the SMILES notation: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCBr . Its InChI representation is: InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2 . These standardized notations precisely define the arrangement of atoms and the positions of isotopic substitutions, which is critical for applications requiring specific deuterium labeling patterns.

Physical and Chemical Properties

PropertyValueReference
Molecular Weight186.1411 g/mol
Exact Mass185.0797
Molecular FormulaC7D7H8Br
Physical StateNeat (liquid at room temperature)
Storage TemperatureRoom Temperature

The properties of 1-Bromoheptane-5,5,6,6,7,7,7-d7 are expected to be similar to those of non-deuterated 1-bromoheptane, with slight differences due to the isotopic substitution. For comparison, non-deuterated 1-bromoheptane has a density of approximately 1.1±0.1 g/cm³, a boiling point of 178.7±3.0 °C at 760 mmHg, and a flash point of 60.6±0.0 °C .

Chemical Reactivity

This effect is particularly relevant in metabolic processes and certain chemical transformations where C-H bond cleavage is involved in the rate-determining step. The strategic deuteration at positions 5, 6, and 7 may provide stability against certain metabolic pathways that target these positions, making this compound valuable in pharmacokinetic and metabolism studies .

Applications and Significance

Analytical Applications

1-Bromoheptane-5,5,6,6,7,7,7-d7 serves several important analytical functions:

  • Internal Standard: Its unique mass spectrum, shifted by seven mass units compared to non-deuterated 1-bromoheptane, makes it an ideal internal standard for quantitative mass spectrometry analysis.

  • Tracer Compound: The specific deuteration pattern allows researchers to track the fate of different segments of the molecule in complex chemical or biological systems.

  • Reference Material: As a high-purity reference compound, it can be used for instrument calibration and method validation in analytical laboratories.

Pharmaceutical Research

In pharmaceutical research, deuterated compounds like 1-Bromoheptane-5,5,6,6,7,7,7-d7 have gained significant attention due to their potential impact on drug metabolism and pharmacokinetics. Deuterium substitution has been shown to affect the pharmacokinetic profiles of drug molecules by potentially slowing down metabolic processes that involve C-H bond cleavage .

Comparative Analysis with Related Compounds

Comparison with Non-deuterated 1-Bromoheptane

When comparing 1-Bromoheptane-5,5,6,6,7,7,7-d7 with its non-deuterated analog, several key differences emerge:

Property1-Bromoheptane1-Bromoheptane-5,5,6,6,7,7,7-d7
CAS Number629-04-91219802-55-7
Molecular FormulaC7H15BrC7D7H8Br
Molecular Weight179.098 g/mol186.1411 g/mol
Mass SpectrumBase peak at m/z 179Base peak at m/z 186 (shifted due to deuterium)

While sharing similar chemical reactivity patterns, the deuterated compound offers distinct spectroscopic properties that make it valuable for analytical applications and metabolic studies.

Comparison with Other Deuterated Variants

The search results mention another deuterated variant, 1-Bromoheptane-6,6,7,7,7-d5, which has five deuterium atoms rather than seven . This compound (CAS: 1219805-66-9) has a molecular weight of 184.13 g/mol and an IUPAC name of 7-bromo-1,1,1,2,2-pentadeuterioheptane . The existence of multiple deuterated variants allows researchers to select the most appropriate labeling pattern for specific applications.

Future Research Directions

The continued development and application of deuterated compounds like 1-Bromoheptane-5,5,6,6,7,7,7-d7 is likely to expand in several directions:

  • Metabolic Studies: Further investigation into how deuteration affects the metabolic fate of various compounds, with potential applications in drug discovery and development.

  • Analytical Method Development: Creation of new analytical approaches that leverage the unique properties of deuterated standards for improved sensitivity and specificity.

  • Synthetic Applications: Exploration of deuterated building blocks in the synthesis of more complex molecules with desirable properties.

  • Pharmacokinetic Research: Continued study of the impact of deuterium substitution on pharmacokinetic parameters, as highlighted in the work by Russak et al. .

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